molecular formula C16H17NOS B5013389 (4-METHYL-5-PHENYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE

(4-METHYL-5-PHENYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE

Cat. No.: B5013389
M. Wt: 271.4 g/mol
InChI Key: SNMBJQRYWSCVQW-UHFFFAOYSA-N
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Description

(4-METHYL-5-PHENYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE is a complex organic compound with a unique structure that includes a thienyl group, a pyrrolidinyl group, and a methanone group

Properties

IUPAC Name

(4-methyl-5-phenylthiophen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-12-11-14(16(18)17-9-5-6-10-17)19-15(12)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMBJQRYWSCVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYL-5-PHENYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE typically involves the reaction of 4-methyl-5-phenyl-2-thiophenecarboxylic acid with pyrrolidine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as flash chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-METHYL-5-PHENYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(4-METHYL-5-PHENYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-METHYL-5-PHENYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    (4-METHYL-5-PHENYL-2-THIENYL)(1-PYRROLIDINYL)METHANONE: Unique due to its specific combination of functional groups.

    (4-METHYL-5-PHENYL-2-THIENYL)(1-PYRROLIDINYL)ETHANONE: Similar structure but with an ethanone group instead of methanone.

    (4-METHYL-5-PHENYL-2-THIENYL)(1-PYRROLIDINYL)PROPANE: Contains a propane group, leading to different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

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